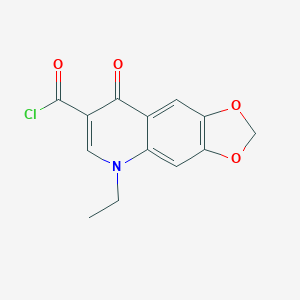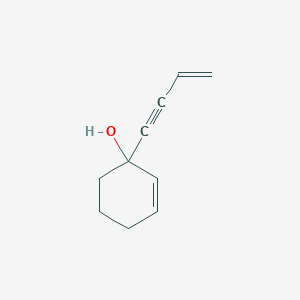
Drrmo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disaster risk reduction and management (DRRM) is a critical aspect of modern-day disaster management. It is a systematic approach to identifying, assessing, and reducing the risks of disasters. DRRM is a multi-disciplinary field that involves the integration of various scientific and technical disciplines to develop effective strategies for disaster management. One of the key components of DRRM is the use of Disaster Risk Reduction and Management Office (DRRMO), which is responsible for coordinating and implementing disaster management activities.
Wirkmechanismus
The mechanism of action of DrrmoO involves the integration of various scientific and technical disciplines to develop effective disaster management strategies. It involves the use of data and information from various sources to identify potential risks and vulnerabilities. DrrmoO also involves the development of models and simulations that can be used to predict the impact of disasters on different communities and regions.
Biochemische Und Physiologische Effekte
DrrmoO does not have any biochemical or physiological effects as it is a tool used for disaster management. However, it can have a significant impact on the psychological well-being of individuals and communities affected by disasters. DrrmoO can help to reduce the risk of disasters, which can help to alleviate the stress and anxiety associated with disasters.
Vorteile Und Einschränkungen Für Laborexperimente
DrrmoO is not used in lab experiments as it is a tool used for disaster management. However, it can be used to develop models and simulations that can be used in lab experiments to predict the impact of disasters on different communities and regions. The advantages of using DrrmoO in lab experiments include its ability to synthesize data and information from various sources and its ability to develop effective disaster management strategies. The limitations of using DrrmoO in lab experiments include the lack of real-world data and the potential for inaccuracies in the models and simulations.
Zukünftige Richtungen
There are several future directions for DrrmoO, including the development of more advanced models and simulations that can accurately predict the impact of disasters on different communities and regions. DrrmoO can also be used to develop early warning systems that can alert communities to potential disasters. Additionally, DrrmoO can be used to develop more effective disaster management strategies that can help to reduce the impact of disasters on communities and regions.
Synthesemethoden
DrrmoO is a tool used to synthesize data and information from various sources to develop effective disaster management strategies. It involves the collection, analysis, and interpretation of data from various sources, including meteorological data, topographical data, and social data. The synthesis method used by DrrmoO is based on the principles of risk assessment, which involves the identification and analysis of potential risks and vulnerabilities.
Wissenschaftliche Forschungsanwendungen
DrrmoO is a critical tool in scientific research related to disaster management. It is used to collect data and information on various aspects of disasters, including their causes, impacts, and mitigation strategies. DrrmoO is also used to develop models and simulations that can be used to predict the impact of disasters on different communities and regions.
Eigenschaften
CAS-Nummer |
111070-81-6 |
|---|---|
Produktname |
Drrmo |
Molekularformel |
C20H34O16 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
(4R,5R,6R,7R)-8-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C20H34O16/c1-5-10(24)14(28)15(29)20(35-5)36-17-11(25)6(2)34-19(16(17)30)33-4-9(23)13(27)12(26)7(21)3-8(22)18(31)32/h5-7,9-17,19-21,23-30H,3-4H2,1-2H3,(H,31,32)/t5-,6-,7+,9+,10-,11-,12+,13+,14+,15+,16+,17+,19+,20-/m0/s1 |
InChI-Schlüssel |
HARGVJONLXPVEX-PILVOEBPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
Synonyme |
3-deoxy-8-O-(3-O-rhamnopyranosyl-rhamnopyranosyl)-manno-octulosonate DRRMO rhamnosyl-rhamnosyl-3-deoxymannooctulosonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



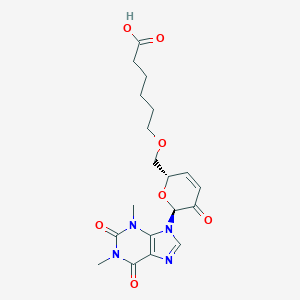
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

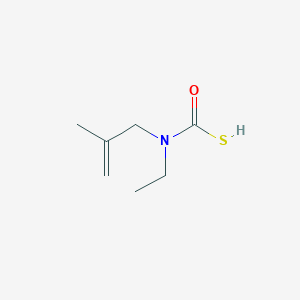
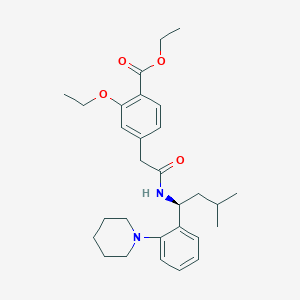
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
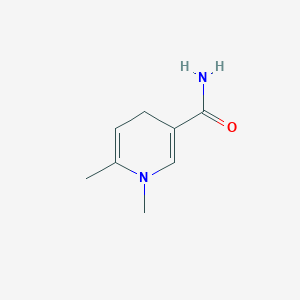

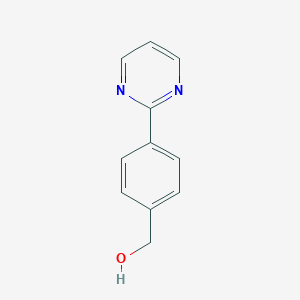
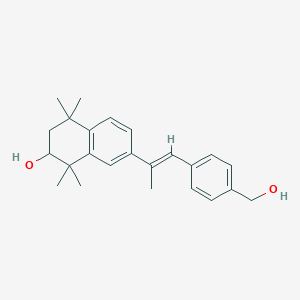

![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
